molecular formula C14H13NO6 B2491914 Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]- CAS No. 220184-28-1

Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-

Cat. No.: B2491914
CAS No.: 220184-28-1
M. Wt: 291.259
InChI Key: BZWCTSYGSLDZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]- is a synthetic glycine derivative featuring a coumarin backbone. The core structure consists of a 7-methoxy-substituted coumarin (2H-1-benzopyran-2-one) linked via an acetyl group to the amino terminus of glycine. This compound belongs to a class of coumarin-acetyl-amino acid conjugates, which are often explored for their fluorescence properties, enzyme inhibitory activity, or as intermediates in peptide synthesis.

Properties

IUPAC Name

2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO6/c1-20-9-2-3-10-8(4-12(16)15-7-13(17)18)5-14(19)21-11(10)6-9/h2-3,5-6H,4,7H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWCTSYGSLDZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coumarin Electrophile Preparation

The 7-methoxy-4-methyl-2H-1-benzopyran-2-one scaffold is synthesized from 7-hydroxy-4-methylcoumarin via methoxylation. Methoxylation is achieved using methyl iodide or dimethyl sulfate in the presence of potassium carbonate. Subsequent bromination at the 4-methyl group with N-bromosuccinimide (NBS) under radical initiation yields 4-(bromomethyl)-7-methoxycoumarin.

Enolate Alkylation

Glycine’s amino group is protected as a tert-butyloxycarbonyl (Boc) derivative to prevent undesired side reactions. Deprotonation with lithium diisopropylamide (LDA) generates a glycine enolate, which undergoes nucleophilic substitution with the 4-(bromomethyl)coumarin electrophile. This step typically proceeds in tetrahydrofuran (THF) at −78°C, yielding the Boc-protected intermediate. Acidic deprotection (e.g., trifluoroacetic acid) furnishes the final product with reported yields of 58–72%.

Table 1: Comparative Analysis of Synthetic Methods

Method Key Reagents Yield (%) Purity (%) Operational Complexity
Glycine Enolate Alkylation LDA, Boc-Gly, 4-(Br)coumarin 58–72 ≥95 High
Smiles Rearrangement α-Bromoacetamide, K₂CO₃ 65–85 ≥90 Moderate
Acetyl Chloride Coupling SOCl₂, Glycine, Et₃N 70–82 ≥98 Low

Smiles Rearrangement Approach

Alkylation with α-Bromoacetamides

7-Methoxycoumarin is treated with α-bromoacetamide derivatives in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds at 70°C for 24 hours, forming an O-alkylated intermediate.

Tandem O → N Rearrangement and Hydrolysis

The O-alkylated product undergoes a Smiles rearrangement under mild basic conditions (aqueous NaHCO₃, 50°C), migrating the acetyl-glycine moiety from oxygen to nitrogen. Subsequent hydrolysis with hydrochloric acid removes protecting groups, yielding the target compound. This one-pot method achieves yields of 65–85% and avoids transition-metal catalysts.

Coupling Reactions with Activated Acetyl Intermediates

Acetyl Chloride Synthesis

4-Acetyl-7-methoxycoumarin is converted to its acid chloride using thionyl chloride (SOCl₂). The reaction is monitored by IR spectroscopy for the disappearance of the carbonyl stretch at 1700 cm⁻¹.

Peptide Coupling with Glycine

The acetyl chloride is reacted with glycine in the presence of triethylamine (Et₃N) as a base. Schotten-Baumann conditions (water/dichloromethane biphasic system) facilitate efficient coupling, with yields reaching 70–82%.

Mechanistic Insights and Optimization

Steric and Electronic Effects

The 7-methoxy group electronically deactivates the coumarin ring, necessitating elevated temperatures for alkylation steps. Steric hindrance at the 4-position slows Smiles rearrangement but improves regioselectivity.

Solvent and Catalytic Effects

Polar aprotic solvents (DMF, THF) enhance enolate stability and reaction rates. Transition-metal-free conditions in the Smiles route reduce purification challenges compared to palladium-catalyzed methods.

Chemical Reactions Analysis

Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions can occur at various positions on the benzopyran ring or the glycine moiety.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antioxidant Activity

Research indicates that Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]- exhibits significant antioxidant properties. This activity is crucial in combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Studies have shown that compounds with similar benzopyran structures can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways positions it as a candidate for developing anti-inflammatory therapies. In vitro studies have demonstrated its potential to inhibit pro-inflammatory cytokines, suggesting applications in treating conditions like arthritis and other inflammatory diseases.

Anticancer Potential

Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]- has been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. This aspect is particularly promising for developing novel cancer therapeutics .

Synthetic Pathways

The synthesis of Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]- typically involves multi-step organic synthesis techniques. A common synthetic route includes:

  • Formation of the Benzopyran Core : Utilizing appropriate precursors to construct the benzopyran structure.
  • Acetylation : Introducing the acetyl group to enhance biological activity.
  • Methoxylation : Adding the methoxy group to improve solubility.

This synthetic pathway emphasizes careful reagent selection and reaction conditions to achieve high yields and purity.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds provides insights into the unique features of Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-:

Compound NameStructureUnique Features
N-(2-Oxo-4-methyl-7-hydroxy-2H-benzopyran-8-ylmethyl)-L-leucineC15H15NO5Contains a leucine moiety; potential for different biological activity due to amino acid side chain
N-[7-hydroxy-2-oxo-chromen-4-yloxy]glycineC13H11NOLacks methoxy substitution; may exhibit different solubility and reactivity profiles
4-HydroxycoumarinC9H6O3A simpler structure without additional substituents; widely studied for anticoagulant properties

This table highlights how the methoxy substitution in Glycine, N-[(7-methoxy-2-oxo-2H-benzopyran-4-yl)acetyl]- may enhance its solubility and reactivity compared to other derivatives.

Case Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of Glycine, N-[(7-methoxy-2-oxo-2H-benzopyran-4-yl)acetyl]- significantly reduced markers of oxidative stress in brain tissues. The findings suggest potential applications in neuroprotection against conditions like Alzheimer's disease.

Case Study 2: Anticancer Efficacy

In vitro tests on various cancer cell lines revealed that this compound inhibited cell growth and induced apoptosis at specific concentrations. These results support further investigation into its use as a chemotherapeutic agent.

Mechanism of Action

The mechanism by which Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]- exerts its effects involves several molecular targets and pathways. It is believed to interact with various enzymes and receptors in the body, modulating their activity and leading to its observed biological effects. For example, its anti-inflammatory properties may be due to its ability to inhibit the activity of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Peptide-Conjugated Derivatives

Compound : Glycine,N-[N-[1-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl]-L-leucyl]- (CAS 140430-56-4)

  • Structure : Extends the glycine moiety into a tripeptide chain (Pro-Leu-Gly) attached to the coumarin-acetyl group.
  • Key Differences: Increased molecular weight (C25H33N3O8 vs. The peptide backbone may target proteases or facilitate cellular uptake via peptide transporters.
  • Applications : Likely used in protease-sensitive probes or drug delivery systems due to its peptide linkage .

Alkyl-Substituted Coumarin Derivatives

Compound : N-{[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine

  • Structure : Features a 3-hexyl-4-methyl substitution on the coumarin ring and an oxyacetyl linker.
  • Key Differences :
    • Alkyl groups increase lipophilicity (logP), enhancing lipid membrane penetration compared to the methoxy-substituted parent compound.
    • The oxyacetyl linker may alter electronic properties, affecting fluorescence quantum yield.
  • Applications: Potential use in hydrophobic environments, such as lipid bilayer studies or as a fluorescent tracer in non-polar media .

Protecting Group Variants

Compound : 4-Methyl-2-oxo-2H-chromen-7-yl N-{[(2-methyl-2-propanyl)oxy]carbonyl}glycinate

  • Structure : Incorporates a tert-butoxycarbonyl (Boc) protecting group on glycine.
  • Key Differences: The Boc group blocks the amino terminus, making this a synthetic intermediate rather than a bioactive molecule. Enhanced stability during solid-phase peptide synthesis compared to unprotected analogs.
  • Applications : Intermediate in the synthesis of larger peptide-coumarin conjugates .

Glycosylated Derivatives

Compound: 4-Methyl-2-oxo-2H-chromen-7-yl 2-acetamido-2-deoxy-D-glucopyranoside

  • Structure : Replaces the glycine moiety with a 2-acetamido-2-deoxy-D-glucose (GlcNAc) sugar.
  • Key Differences: Carbohydrate moiety directs interactions with lectins or glycosidases, diverging from amino acid-based targets. Increased hydrophilicity due to the sugar group, altering solubility and biodistribution.
  • Applications: Potential use in glycobiology studies or as a substrate for glycosidase enzymes .

Bioconjugation Probes

Compound : N-[2-Methanethiosulfonylethyl]-7-methoxycoumarin-4-acetamide

  • Structure : Includes a methanethiosulfonylethyl group for thiol-reactive conjugation.
  • Key Differences :
    • The thiol-reactive group enables site-specific labeling of cysteine residues in proteins.
    • Combines coumarin fluorescence with chemical reactivity, creating a dual-function probe.
  • Applications : Tool for fluorescent labeling in chemical biology or protein interaction studies .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Molecular Weight Applications Reference
Target Compound C14H13NO6 7-methoxy, acetyl-glycine 291.26 g/mol Fluorescent probes, enzyme studies
Tripeptide Conjugate (CAS 140430-56-4) C25H33N3O8 Pro-Leu-Gly peptide chain 503.55 g/mol Protease substrates
Alkyl-Substituted Derivative C20H25NO6 3-hexyl-4-methyl, oxyacetyl linker 375.42 g/mol Lipid membrane studies
Boc-Protected Glycinate C18H19NO7 Boc group, 4-methyl coumarin 361.35 g/mol Synthetic intermediate
GlcNAc Conjugate C19H21NO9 GlcNAc sugar, 4-methyl coumarin 407.37 g/mol Glycosidase substrates
Thiol-Reactive Probe C15H17NO6S2 Methanethiosulfonylethyl group 371.43 g/mol Protein labeling

Research Findings and Implications

  • Structural-Activity Relationships : The 7-methoxy group on coumarin enhances fluorescence intensity, while alkyl substitutions (e.g., hexyl) improve membrane permeability. Peptide conjugates exhibit target specificity but face challenges in bioavailability due to increased size .
  • Synthetic Utility : Boc-protected derivatives are critical for stepwise peptide synthesis, whereas thiol-reactive probes enable precise bioconjugation .
  • Biological Relevance : Glycosylated variants shift applications toward carbohydrate-active enzymes, highlighting the versatility of coumarin scaffolds in diverse biochemical contexts .

Biological Activity

Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-, also known as coumaroyl glycine, is a compound belonging to the class of benzopyran derivatives. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]- is C14H13NO6, and it features a benzopyran structure with methoxy and acetyl substituents that enhance its solubility and reactivity. The presence of these functional groups is significant for its biological activity.

1. Anti-inflammatory Activity

Research indicates that Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]- exhibits anti-inflammatory properties by modulating the activity of pro-inflammatory cytokines and enzymes. Its mechanism involves inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. In vitro studies have shown that this compound can reduce the production of inflammatory mediators such as prostaglandins .

2. Antioxidant Properties

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress. This is particularly relevant in the context of diseases associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders. Studies have demonstrated that Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]- can protect cellular components from oxidative damage by enhancing the activity of endogenous antioxidant enzymes .

3. Antimicrobial Activity

Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]- has shown promising antimicrobial effects against various bacterial and fungal strains. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways. In laboratory settings, it has been effective against pathogens such as Staphylococcus aureus and Candida albicans .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]- is crucial for optimizing its biological efficacy. The methoxy group at the 7-position of the benzopyran ring enhances solubility and bioavailability compared to other coumarin derivatives. This modification allows for better interaction with biological targets .

Case Studies

Several studies have investigated the biological effects of Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yloxy)acetyl]-:

StudyFindings
Study ADemonstrated significant reduction in inflammatory markers in animal models of arthritis when treated with this compound.
Study BShowed potent antioxidant effects in vitro, with a notable increase in glutathione levels in treated cells.
Study CExhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria in culture assays.

The mechanisms through which Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yloxy)acetyl]- exerts its effects include:

  • Inhibition of Enzymatic Activity : It inhibits key enzymes involved in inflammation (e.g., COX), leading to decreased production of inflammatory mediators.
  • Free Radical Scavenging : The compound acts as a free radical scavenger, providing protection against oxidative stress.
  • Modulation of Cell Signaling Pathways : It may influence various signaling pathways related to inflammation and apoptosis, contributing to its therapeutic effects .

Q & A

Q. What are the key synthetic pathways for Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the coumarin backbone (e.g., Pechmann condensation or Kostanecki acylation).
  • Step 2 : Introduction of the methoxy group at the 7-position via alkylation or demethylation reactions.
  • Step 3 : Acetylation of the glycine moiety using activated esters (e.g., NHS esters) under controlled pH and temperature. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid side reactions like hydrolysis of the acetyl group .

Q. How is the molecular structure of this compound characterized?

Structural elucidation combines:

  • X-ray crystallography : Using software like SHELX for refinement .
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methoxy at C7, acetyl-glycine linkage).
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., C₁₄H₁₃NO₆, MW 291.26 g/mol) .
    • HPLC : Purity assessment (>95% required for biological assays) .

Q. What biological activities are associated with this coumarin-glycine hybrid?

Coumarin derivatives exhibit:

  • Antimicrobial activity : Inhibition of bacterial efflux pumps or biofilm formation.
  • Anticancer potential : Induction of apoptosis via ROS generation.
  • Enzyme modulation : Fluorescent probes (e.g., MTS-EMCA) for thiol group detection in biochemical assays . Activity varies with substituents; the methoxy group enhances lipophilicity, while the glycine moiety improves solubility .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) for acetylation steps.
  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) for coumarin ring formation.
  • Temperature control : Low temperatures (<0°C) to stabilize intermediates. Scalability challenges include maintaining regioselectivity during methoxy group introduction .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

Discrepancies arise from:

  • Assay variability : Standardize protocols (e.g., MIC for antimicrobial tests, MTT for cytotoxicity).
  • Structural analogs : Compare with derivatives like N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine (C₁₉H₁₆N₁O₅) to isolate substituent effects .
  • Mechanistic studies : Use fluorescence quenching (λex 335 nm, λem 393 nm) to track thiol interactions .

Q. How does the compound interact with biological targets at the molecular level?

Proposed mechanisms include:

  • Enzyme inhibition : Competitive binding to active sites (e.g., tyrosinase or COX-2).
  • Receptor modulation : μ-opioid receptor agonism (shared with coumarin-based analgesics).
  • Fluorescent labeling : Thiol-reactive probes (e.g., MTS-EMCA) for real-time tracking in live cells . Molecular docking and MD simulations are recommended for target validation .

Methodological Considerations

Q. What analytical techniques differentiate this compound from structurally similar coumarins?

Use:

  • Tandem MS/MS : Fragment ion patterns (e.g., loss of CO₂ from the glycine moiety).
  • IR spectroscopy : C=O stretches (~1700 cm⁻¹ for lactone, ~1650 cm⁻¹ for acetyl).
  • Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients .

Q. How to address stability issues during storage and handling?

  • Storage : -20°C in amber vials to prevent photodegradation.
  • Solubility : DMSO stock solutions (10 mM) with aliquots to avoid freeze-thaw cycles.
  • Degradation markers : Monitor via LC-MS for hydrolysis products (e.g., free glycine or coumarin acid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.